N-(3-fluorophenyl)-N'-propan-2-yloxamide
Description
N-(3-fluorophenyl)-N'-propan-2-yloxamide is a fluorinated oxamide derivative characterized by a 3-fluorophenyl group attached to one nitrogen of the oxamide core and an isopropyl (propan-2-yl) group on the adjacent nitrogen. The fluorine substituent at the meta position of the phenyl ring and the branched isopropyl group may influence electronic properties, steric effects, and biological interactions .
Properties
IUPAC Name |
N-(3-fluorophenyl)-N'-propan-2-yloxamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H13FN2O2/c1-7(2)13-10(15)11(16)14-9-5-3-4-8(12)6-9/h3-7H,1-2H3,(H,13,15)(H,14,16) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JNMFDPHLHKHNSX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)NC(=O)C(=O)NC1=CC(=CC=C1)F | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H13FN2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
224.23 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(3-fluorophenyl)-N’-propan-2-yloxamide typically involves the reaction of 3-fluoroaniline with isopropyl oxalyl chloride. The reaction is carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction. The reaction mixture is then purified using standard techniques such as recrystallization or column chromatography to obtain the desired product .
Industrial Production Methods
Industrial production of N-(3-fluorophenyl)-N’-propan-2-yloxamide may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, industrial methods may incorporate advanced purification techniques such as high-performance liquid chromatography (HPLC) to ensure the purity of the final product .
Chemical Reactions Analysis
Types of Reactions
N-(3-fluorophenyl)-N’-propan-2-yloxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding oxamides or other oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride (LiAlH4) to yield amine derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used reducing agents.
Substitution: Nucleophiles such as amines, thiols, and alkoxides can be used in substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxamides, while reduction can produce amine derivatives. Substitution reactions can result in various substituted phenyl derivatives .
Scientific Research Applications
N-(3-fluorophenyl)-N’-propan-2-yloxamide has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent in various medical conditions.
Mechanism of Action
The mechanism of action of N-(3-fluorophenyl)-N’-propan-2-yloxamide involves its interaction with specific molecular targets and pathways. The fluorophenyl group can interact with various enzymes and receptors, modulating their activity. The oxamide linkage may also play a role in stabilizing the compound’s interaction with its targets. Further research is needed to fully elucidate the molecular mechanisms underlying its effects .
Comparison with Similar Compounds
Substituent Effects: Halogen vs. Alkoxy Groups
- Halogen Position and Type: 3-Chloro-N-phenyl-phthalimide (): This compound, used in polymer synthesis, shares a meta-halogenated phenyl group. Piperidinoethylesters of Alkoxyphenylcarbamic Acids (): Substitution at the 3-position (e.g., alkoxy chains) enhances photosynthetic inhibition compared to 2-position analogs. Similarly, the 3-fluoro group in the target compound may optimize interactions with biological targets compared to ortho or para substituents .
Alkyl Chain Variations :
- N-(3-chlorophenyl)-N-(tetrahydro-2-oxo-3-furanyl)-cyclopropanecarboxamide (cyprofuram, ): The cyclopropane and tetrahydrofuran moieties introduce steric constraints absent in the target compound. The isopropyl group in N'-propan-2-yloxamide may offer intermediate lipophilicity, balancing solubility and membrane permeability .
Structural Analogues in Materials Science
- 3-Chloro-N-phenyl-phthalimide (): Used as a monomer for polyimides, this compound’s rigidity contrasts with the oxamide core of the target compound. Oxamides are less commonly utilized in polymer synthesis but may offer flexibility in designing thermally stable materials .
Data Tables
Table 1: Key Structural and Functional Comparisons
Table 2: Substituent Impact on Bioactivity
| Substituent Position | Halogen Type | Biological Effect | Example Compound |
|---|---|---|---|
| 3-fluoro | F | Enhanced receptor binding (inferred) | Target compound |
| 3-chloro | Cl | Polymer monomer reactivity | 3-Chloro-N-phenyl-phthalimide |
| 3-alkoxy (C6–C8) | O-R | Peak photosynthetic inhibition | Piperidinoethylesters |
Research Findings and Gaps
- Biological Data : Direct studies on this compound are absent, necessitating extrapolation from structural analogs. For instance, fluorine’s role in improving metabolic stability and bioavailability is well-documented in drug design, suggesting advantages over chlorine or alkoxy groups .
- Materials Applications: The oxamide core is underexplored compared to phthalimides but may offer novel properties in supramolecular chemistry or catalysis .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
